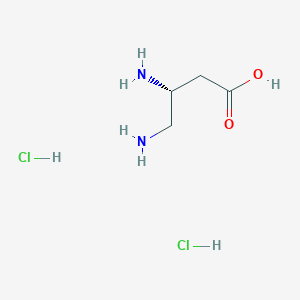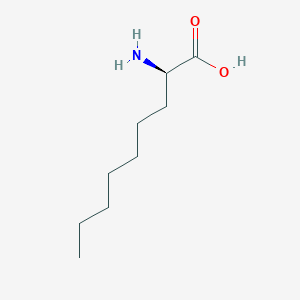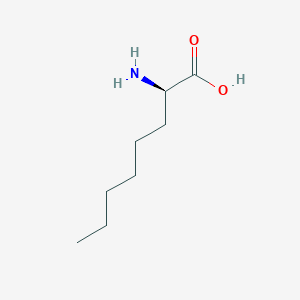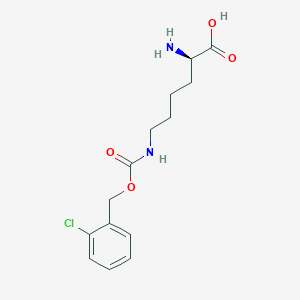
H-D-Lys(2-CL-Z)-OH
Vue d'ensemble
Description
H-D-Lys(2-CL-Z)-OH is a chemical compound with the molecular formula C14H19ClN2O4 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of H-D-Lys(2-CL-Z)-OH consists of 14 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms . The exact structure can be found in databases like PubChem .Chemical Reactions Analysis
The specific chemical reactions involving H-D-Lys(2-CL-Z)-OH are not provided in the search results. It’s typically used as a reagent in research and development .Physical And Chemical Properties Analysis
H-D-Lys(2-CL-Z)-OH has a molecular weight of 314.76 g/mol . The predicted boiling point is 523.8±50.0 °C, and the predicted density is 1.288±0.06 g/cm3 . The compound should be stored at room temperature .Applications De Recherche Scientifique
Magnetic and Luminescent Properties : Research by Zhang et al. (2015) on nanoscale {LnIII(24)ZnII(6)} triangular metallorings reveals significant cryogenic magnetocaloric effects and slow magnetization relaxation in dysprosium analogues. These findings are crucial for understanding magnetic refrigerant properties and fluorescent characteristics in materials science (Zhang et al., 2015).
Protein Structure and Hydrogen Bonding : Kristof and Zundel (1980) studied the deprotonation and protonation of amino acids like L-Lysine, highlighting the formation of structurally symmetrical and easily polarizable hydrogen bonds between side chains in proteins. This research provides insights into protein structures and proton-conducting mechanisms in biological systems (Kristof & Zundel, 1980).
Transdermal Peptide Delivery : A study by Abla et al. (2005) on the impact of charge and molecular weight on iontophoretic delivery of dipeptides demonstrates the importance of these factors in transdermal peptide delivery. Their findings are significant in the development of drug delivery systems (Abla et al., 2005).
Affinity Label for Thrombin : Kettner and Shaw (1979) observed that D-Phe-Pro-ArgCH2Cl is an effective and selective affinity label for thrombin. This research has implications in the study of blood coagulation and related medical applications (Kettner & Shaw, 1979).
Chemiluminescence in Quantum Dots : Zhou et al. (2011) explored the enhancement of chemiluminescence in the NaClO-H2O2 system by L-cysteine capped Mn-doped ZnS quantum-dots. Their findings contribute to the understanding of chemiluminescence mechanisms and its applications in sensing and imaging technologies (Zhou et al., 2011).
Hydrogen Bond Strength Prediction : Gilli et al. (2009) developed a method to predict hydrogen-bond strengths from acid-base molecular properties. This research aids in understanding the fundamental nature of hydrogen bonds in chemistry and biochemistry (Gilli et al., 2009).
Propriétés
IUPAC Name |
(2R)-2-amino-6-[(2-chlorophenyl)methoxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4/c15-11-6-2-1-5-10(11)9-21-14(20)17-8-4-3-7-12(16)13(18)19/h1-2,5-6,12H,3-4,7-9,16H2,(H,17,20)(H,18,19)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQVFPIEKSYHFI-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCC[C@H](C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427064 | |
| Record name | Nepsilon-2-Chloro-Z-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Lys(2-CL-Z)-OH | |
CAS RN |
201014-19-9 | |
| Record name | Nepsilon-2-Chloro-Z-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



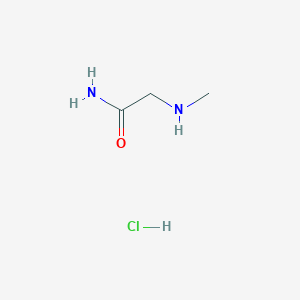
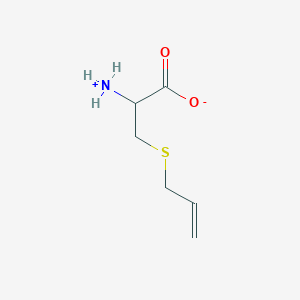
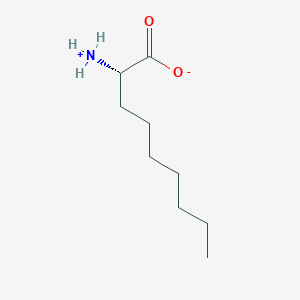
![[1-(4-Methoxy-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B554687.png)
